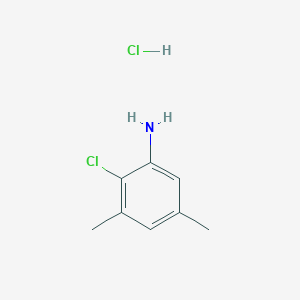![molecular formula C27H24N2O5 B11716087 5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11716087.png)
5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3,4-Dimethoxyphenyl)methyliden]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trion ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und ihre potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung weist einen Diazinanring auf, der mit Dimethoxyphenyl- und Methylphenylgruppen substituiert ist, was sie für Forscher in der organischen Chemie und verwandten Disziplinen interessant macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-[(3,4-Dimethoxyphenyl)methyliden]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trion beinhaltet typischerweise die Reaktion von Barbitursäure mit Veratraldehyd unter bestimmten Bedingungen. Die Reaktion wird in Gegenwart eines geeigneten Katalysators und Lösungsmittels durchgeführt, oft unter Rückflussbedingungen, um eine vollständige Reaktion zu gewährleisten .
Industrielle Produktionsverfahren
Obwohl detaillierte industrielle Produktionsverfahren nicht allgemein dokumentiert sind, kann der Syntheseprozess durch Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Katalysatorkonzentration, zur Erzielung höherer Ausbeuten und Reinheit, skaliert werden. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz der industriellen Produktion weiter verbessern.
Chemische Reaktionsanalyse
Reaktionstypen
5-[(3,4-Dimethoxyphenyl)methyliden]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trion durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung entsprechender Chinone und anderer Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln, abhängig vom verwendeten Reduktionsmittel.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen unter geeigneten Bedingungen durch Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden üblicherweise verwendet.
Substitution: Nukleophile wie Halogenide, Amine und Thiole können in Substitutionsreaktionen verwendet werden.
Hauptsächlich gebildete Produkte
Die Hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den jeweiligen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Chinonen führen, während die Reduktion Alkohole oder Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
5-[(3,4-Dimethoxyphenyl)methyliden]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trion hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten, untersucht.
Medizin: Es wird geforscht, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von 5-[(3,4-Dimethoxyphenyl)methyliden]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trion beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. So kann es beispielsweise die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, wodurch es Antikrebseigenschaften zeigt .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Veratryliden-Barbitursäure: Ähnlich in der Struktur, aber mit unterschiedlichen Substituenten am Diazinanring.
4-{[(E)-(2,4-Dimethoxyphenyl)methyliden]amino}-5-(3-methylphenyl)-4H-1,2,4-triazol-3-thiol: Eine weitere Verbindung mit einer ähnlichen Kernstruktur, aber unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
5-[(3,4-Dimethoxyphenyl)methyliden]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trion ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht
Eigenschaften
Molekularformel |
C27H24N2O5 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H24N2O5/c1-17-7-5-9-20(13-17)28-25(30)22(15-19-11-12-23(33-3)24(16-19)34-4)26(31)29(27(28)32)21-10-6-8-18(2)14-21/h5-16H,1-4H3 |
InChI-Schlüssel |
SVHLTFQHPHZDRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)C(=O)N(C2=O)C4=CC=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11716006.png)
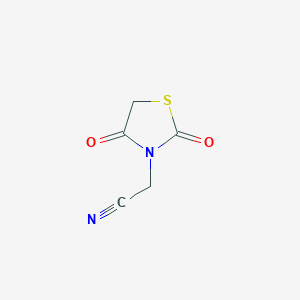
![{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol](/img/structure/B11716031.png)

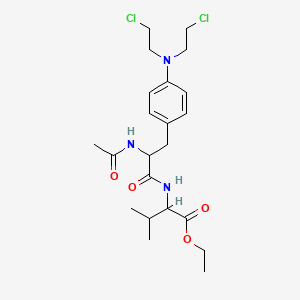


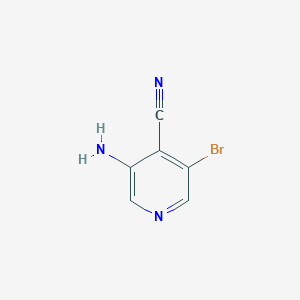
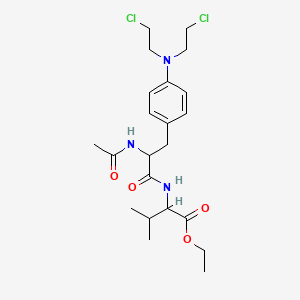

![[1-(butan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B11716075.png)
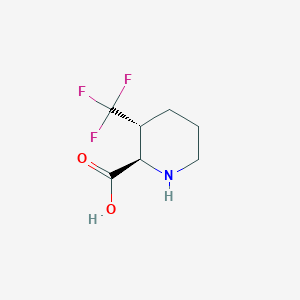
![5-iodo-3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11716091.png)
